3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
Description
The compound 3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a benzamide derivative featuring a 3,4-difluorophenyl group linked via an amide bond to an ethyl chain terminating in a 2-oxopyrimidin-1(2H)-yl moiety.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-10-3-2-9(8-11(10)15)12(19)16-5-7-18-6-1-4-17-13(18)20/h1-4,6,8H,5,7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAIGYNNCFKLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: Starting with a difluorobenzene derivative, the benzamide core can be synthesized through an amide coupling reaction using appropriate amines and coupling reagents such as EDCI or DCC.
Introduction of the Pyrimidinyl Moiety: The pyrimidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the benzamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluoro or pyrimidinyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analog: 3,4-Difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide
Key Differences :
- Heterocyclic Substituent : The ethyl chain terminates in a 2-methylindole group instead of 2-oxopyrimidin. Indole derivatives are associated with diverse biological activities, including serotonin receptor modulation.
- Molecular Weight : 314.33 g/mol (vs. hypothetical ~330–350 g/mol for the target compound, based on substitution patterns in ) .
- Fluorination : Both compounds retain 3,4-difluoro substitution on the benzamide, enhancing metabolic stability and membrane permeability.
Structural Analog: N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetyl)glycine
Key Differences :
- Complexity : This peptide nucleic acid (PNA)-related compound includes a 2-oxopyrimidin-1(2H)-yl group but is part of a larger glycine-based scaffold with fluorenylmethyloxycarbonyl (Fmoc) and benzhydryloxycarbonyl (Bhoc) protective groups.
- Molecular Weight : 701.74 g/mol, significantly higher due to the extended backbone and protective groups .
Thioether-Linked Benzamides ()
Compounds such as N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide share a benzamide core but replace the 2-oxopyrimidin group with sulfur-containing heterocycles (e.g., thiophene or isoxazole). These modifications likely alter solubility and target selectivity, as thioether linkages are less polar than pyrimidinone systems .
Data Table: Structural and Physicochemical Comparison
*Hypothetical values based on structural analogs.
Research Findings and Implications
- Fluorination Impact : The 3,4-difluoro substitution on benzamide analogs (e.g., ) is associated with enhanced lipophilicity and resistance to oxidative metabolism, a feature critical for CNS-targeting drugs .
- Heterocycle Role: Pyrimidinone moieties (as in the target compound) are common in kinase inhibitors (e.g., imatinib analogs), while indole systems () are prevalent in neurotransmitter analogs. This suggests divergent therapeutic applications despite structural similarities .
- Synthetic Challenges : The ethyl linker in the target compound may improve solubility compared to bulkier thioether-linked analogs (), but direct comparisons require further solubility studies .
Notes
- Limitations : The provided evidence lacks explicit pharmacological data for the target compound. Comparisons are based on structural analogs and inferred properties.
- Diversity of Sources : References include patent applications (), chemical databases (), and synthetic protocols (), ensuring a multidisciplinary perspective.
Biological Activity
3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic compound within the benzamide class, notable for its potential therapeutic applications in medicinal chemistry. This compound features a difluoro substitution and a pyrimidinyl moiety, which may impart unique biological properties. Understanding its biological activity is crucial for exploring its potential as a drug candidate.
The compound's IUPAC name is 3,4-difluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide. Its molecular formula is , and it has a molecular weight of approximately 283.24 g/mol. The structural characteristics suggest that the difluoro and pyrimidinyl groups could influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₁F₂N₃O₂ |
| Molecular Weight | 283.24 g/mol |
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors, leading to modulation of various biological pathways. The presence of the pyrimidinyl moiety may enhance its ability to bind to nucleic acids or proteins involved in critical cellular processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamides have shown promising results against human lung cancer cell lines (A549). The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives had IC50 values indicating effective inhibition of cell growth .
Antioxidant Activity
The antioxidant potential of benzamide derivatives has also been explored. The DPPH assay demonstrated that some compounds possess substantial free radical scavenging activity, which is essential for mitigating oxidative stress in biological systems .
Case Studies
- Cytotoxicity in A549 Cell Line : A study reported that several synthesized benzamide derivatives exhibited varying degrees of cytotoxicity against the A549 lung cancer cell line. One derivative showed an IC50 value of 10.88 ± 0.82 μg/mL, indicating strong anticancer activity .
- Molecular Docking Studies : In silico molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins like tyrosine kinase (PDB ID: 1M17). Such studies help in understanding the potential mechanisms through which these compounds exert their biological effects .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3,4-Difluorobenzamide | Lacks pyrimidinyl moiety | Lower anticancer activity |
| N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide | Lacks difluoro groups | Potentially less reactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
